molecular formula C19H20N4O4S B11979890 4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11979890
M. Wt: 400.5 g/mol
InChI Key: KNVOOPRBXJQFTQ-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-METHOXYBENZYLIDENE)AMINO)5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound belonging to the class of triazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-METHOXYBENZYLIDENE)AMINO)5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 3-methoxybenzaldehyde with 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, alkoxides, dimethylformamide, and dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar biological activities and could be investigated for its therapeutic potential.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Triazole derivatives have been shown to possess a wide range of pharmacological activities, including antifungal, antibacterial, and antiviral properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as corrosion inhibitors, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-((3-METHOXYBENZYLIDENE)AMINO)5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring and thiol group are key functional groups that can form strong interactions with biological molecules, contributing to the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.

    3-Methoxybenzaldehyde: A starting material in the synthesis.

    Other Triazole Derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness

The uniqueness of 4-((3-METHOXYBENZYLIDENE)AMINO)5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

4-[(E)-(3-methoxyphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O4S/c1-24-14-7-5-6-12(8-14)11-20-23-18(21-22-19(23)28)13-9-15(25-2)17(27-4)16(10-13)26-3/h5-11H,1-4H3,(H,22,28)/b20-11+

InChI Key

KNVOOPRBXJQFTQ-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.